5'-Chloro-5'-deoxy-N,N-dimethyladenosine
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Overview
Description
(2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a chloromethyl group and a dimethylamino purine moiety attached to a tetrahydrofuran ring. Its intricate molecular arrangement makes it a subject of interest in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective chloromethylation, and the introduction of the dimethylamino purine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and scalability of the production process, making it feasible to produce the compound in large quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution of the chloromethyl group can produce a wide range of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biomolecules such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for probing biological processes and developing new diagnostic and therapeutic agents.
Medicine
In medicine, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on these targets, leading to the modulation of their activity. Additionally, the dimethylamino purine moiety can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- (2S,3S,4R,5R)-2-(Bromomethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- (2S,3S,4R,5R)-2-(Iodomethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
Uniqueness
Compared to these similar compounds, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unique due to its specific reactivity profile and the stability of the chloromethyl group. This stability allows for selective reactions that may not be feasible with other halomethyl derivatives. Additionally, the presence of the dimethylamino purine moiety enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
CAS No. |
59987-43-8 |
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Molecular Formula |
C12H16ClN5O3 |
Molecular Weight |
313.74 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(dimethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H16ClN5O3/c1-17(2)10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(3-13)21-12/h4-6,8-9,12,19-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
InChI Key |
KLHFNUBNTSXJOK-WOUKDFQISA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CCl)O)O |
Origin of Product |
United States |
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